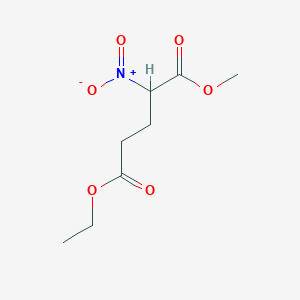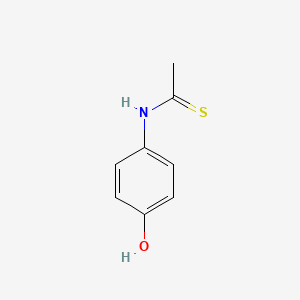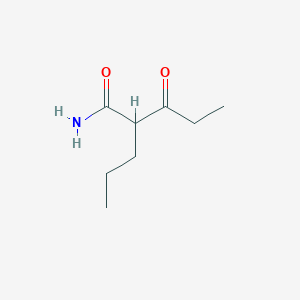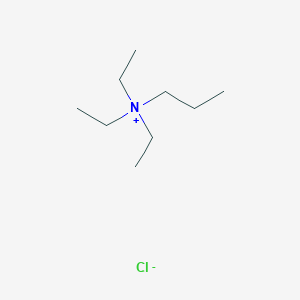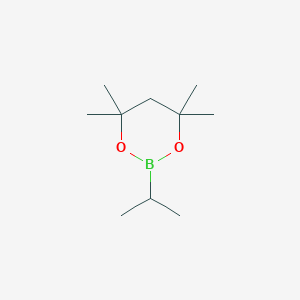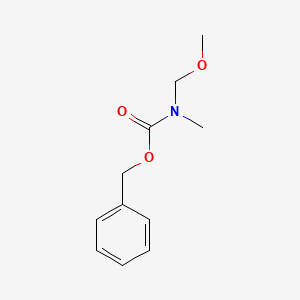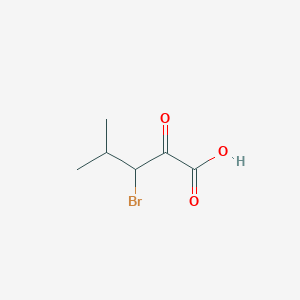
3-Bromo-4-methyl-2-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-2-oxopentanoic acid: is an organic compound with the molecular formula C6H9BrO3 It is a derivative of pentanoic acid, featuring a bromine atom at the third position, a methyl group at the fourth position, and a ketone group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-2-oxopentanoic acid can be achieved through several methods. One common approach involves the bromination of 4-methyl-2-oxopentanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methyl-2-oxopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or ethanol at room temperature.
Reduction Reactions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Oxidation Reactions: Performed in aqueous or organic solvents at elevated temperatures.
Major Products Formed:
Substitution Reactions: Formation of 3-hydroxy-4-methyl-2-oxopentanoic acid or 3-amino-4-methyl-2-oxopentanoic acid.
Reduction Reactions: Formation of 3-bromo-4-methyl-2-hydroxypentanoic acid.
Oxidation Reactions: Formation of 3-bromo-4-carboxy-2-oxopentanoic acid.
Scientific Research Applications
Chemistry: 3-Bromo-4-methyl-2-oxopentanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving brominated substrates. It helps in understanding the mechanisms of enzyme specificity and activity.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-2-oxopentanoic acid involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation reactions. These interactions lead to the formation of various products with distinct biological and chemical properties.
Comparison with Similar Compounds
3-Bromo-2-oxopentanoic acid: Lacks the methyl group at the fourth position.
4-Methyl-2-oxopentanoic acid: Lacks the bromine atom at the third position.
3-Bromo-4-methylpentanoic acid: Lacks the ketone group at the second position.
Uniqueness: 3-Bromo-4-methyl-2-oxopentanoic acid is unique due to the presence of both a bromine atom and a ketone group in its structure. This combination of functional groups imparts distinct reactivity and makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
90012-67-2 |
|---|---|
Molecular Formula |
C6H9BrO3 |
Molecular Weight |
209.04 g/mol |
IUPAC Name |
3-bromo-4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H9BrO3/c1-3(2)4(7)5(8)6(9)10/h3-4H,1-2H3,(H,9,10) |
InChI Key |
XZEPWSBONBFPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14385167.png)
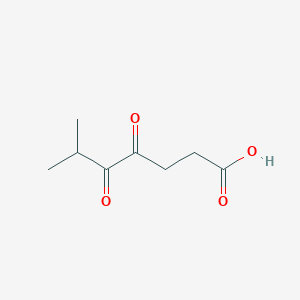

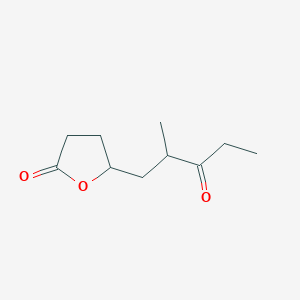
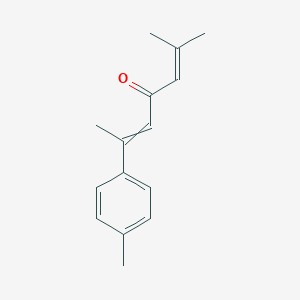
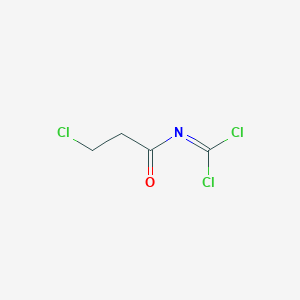
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)

